

# Application Notes and Protocols for K03861 in Cell Culture

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## Compound of Interest

Compound Name: K03861

Cat. No.: B1684544

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## Abstract

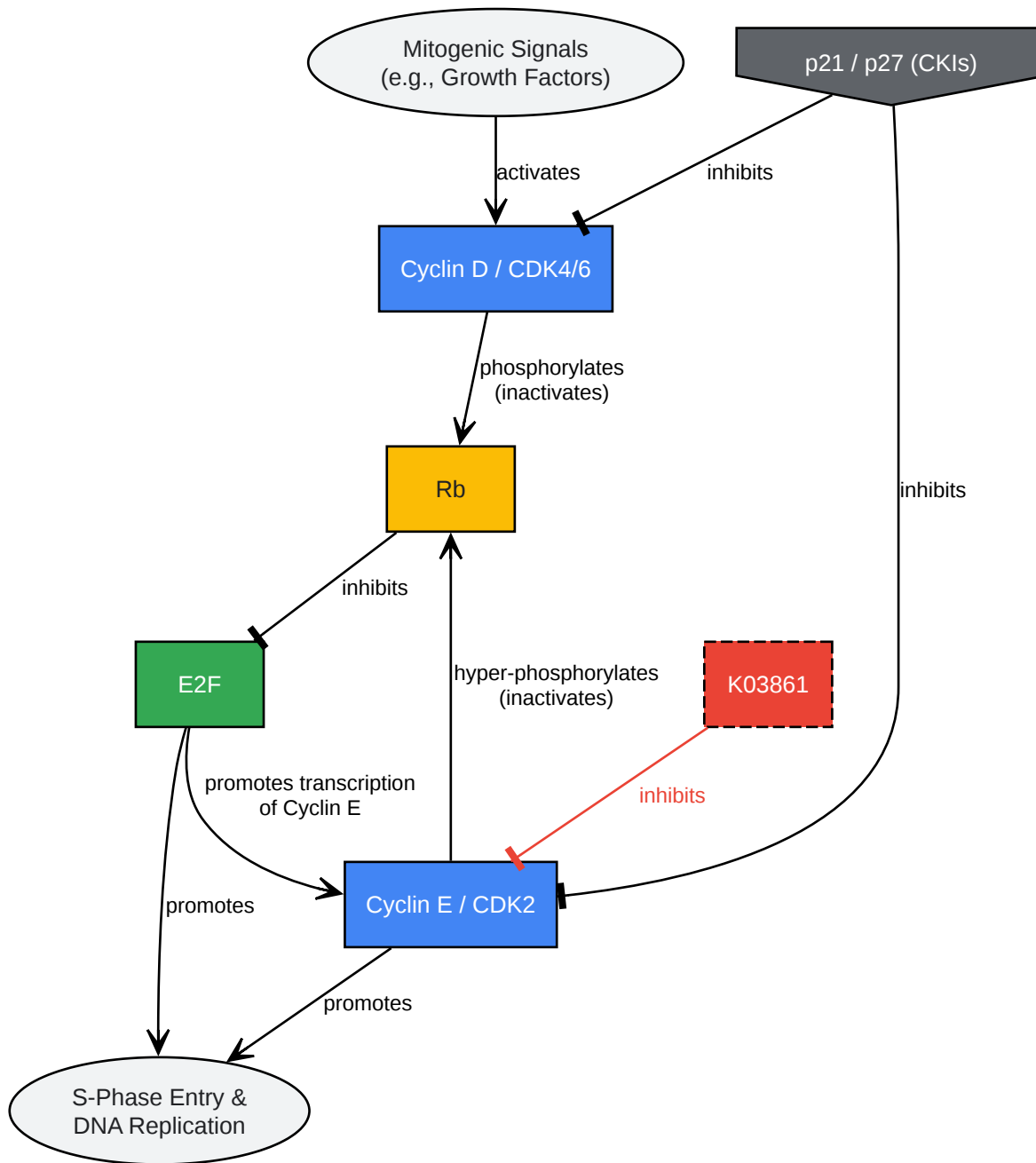
**K03861**, also known as AUZ454, is a potent and selective type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] CDK2 is a crucial serine/threonine kinase that, in conjunction with its cyclin partners (Cyclin E and Cyclin A), governs the G1/S phase transition of the cell cycle.[3][4] Dysregulation of the CDK2 signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4] **K03861** exerts its inhibitory effect by competing with the binding of activating cyclins to CDK2.[1][2] These application notes provide a comprehensive protocol for the in vitro use of **K03861** in cell culture, including recommended working concentrations, incubation times, and methodologies for assessing its biological effects.

## Mechanism of Action

**K03861** is a type II kinase inhibitor that targets the inactive conformation of CDK2.[5][6] This mode of inhibition involves binding to the ATP-binding pocket and an adjacent allosteric site, thereby preventing the conformational changes required for kinase activation.[1][2] The primary consequence of CDK2 inhibition by **K03861** is the prevention of the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).[3][7] Hypophosphorylated Rb remains bound to the E2F transcription factor, sequestering it and preventing the transcription of genes necessary for DNA replication and S-phase entry.[3][7] This ultimately leads to cell cycle arrest at the G1/S checkpoint.[4]

# K03861 Signaling Pathway

K03861 Mechanism of Action in the Cell Cycle



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Caption: Simplified diagram of **K03861**'s inhibition of the CDK2 pathway, leading to cell cycle arrest.

## Quantitative Data Summary

The following table summarizes the binding affinities and effective concentrations of **K03861** from various in vitro studies.

Parameter	Target	Value	Cell Line/System	Reference
Kd	Wild-Type CDK2	8.2 nM - 50 nM	Cell-free assay	[1][2][8][9][10]
CDK2 (C118L)	18.6 nM	Cell-free assay	[2][8][9]	
CDK2 (A144C)	15.4 nM	Cell-free assay	[2][8][9]	
CDK2 (C118L/A144C)	9.7 nM	Cell-free assay	[2][8][9][10]	
IC50	FLT3-ITD expressing Ba/F3 cells	~1 nM	Ba/F3	[10]
Wild-Type Ba/F3 cells	> 100 nM	Ba/F3	[10]	
Human Cytomegalovirus Replication	1.028 $\mu$ M	Primary human monocyte-derived macrophages	[10]	
Effective Concentration	Inhibition of cell proliferation	10-20 $\mu$ M	Caki-1 and ACHN renal cancer cells	[1]
Inhibition of colony formation	10 $\mu$ M	Caki-1 and ACHN renal cancer cells	[1]	
Inhibition of spindle organization	10 $\mu$ M	Mouse oocytes	[10]	
Inhibition of platelet aggregation	400 nM	Human platelets	[11]	

## Experimental Protocols

## Materials and Reagents

- **K03861** (CAS No: 853299-07-7)
- Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
- Appropriate cell culture medium for the cell line of interest (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA solution
- Sterile, tissue culture-treated plates and flasks
- Humidified incubator (37°C, 5% CO<sub>2</sub>)

## Stock Solution Preparation

**K03861** is soluble in DMSO up to 50 mM and in ethanol up to 100 mM.<sup>[8][10]</sup> For cell culture experiments, a DMSO stock solution is recommended.

- **Preparation of 10 mM Stock Solution:** To prepare a 10 mM stock solution of **K03861** (Molecular Weight: 501.51 g/mol), dissolve 5.015 mg of the compound in 1 mL of anhydrous DMSO.
- **Aliquoting and Storage:** Vortex briefly to ensure complete dissolution. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 years.<sup>[2]</sup>

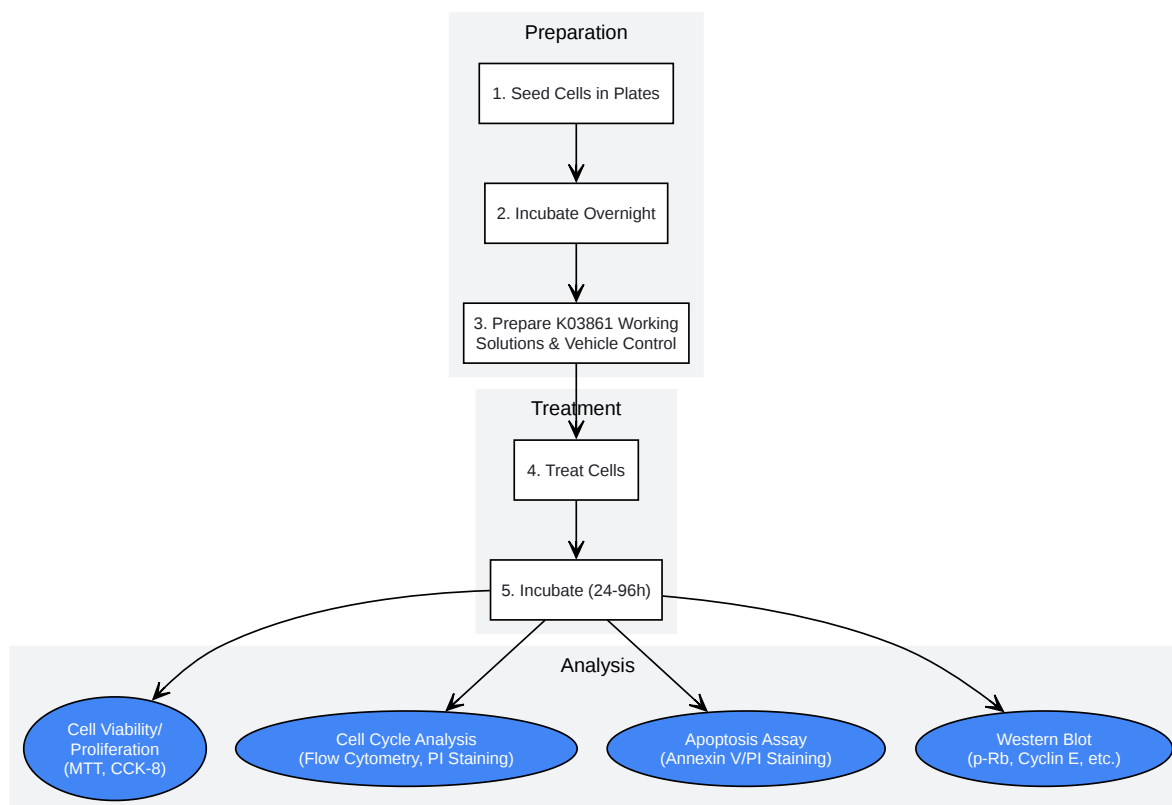
## Cell Culture Treatment Protocol

This protocol provides a general guideline for treating adherent cancer cell lines with **K03861**. Modifications may be necessary based on the specific cell line and experimental goals.

- **Cell Seeding:**

- Culture cells in the appropriate complete medium in a humidified incubator.
- Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or automated cell counter).
- Seed the cells into multi-well plates (e.g., 96-well for viability assays, 6-well for western blotting or flow cytometry) at a predetermined optimal density.
- Allow the cells to adhere and recover overnight in the incubator.
- Preparation of Working Solutions:
  - On the day of treatment, thaw an aliquot of the **K03861** stock solution at room temperature.
  - Prepare serial dilutions of **K03861** in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 20  $\mu$ M).
  - Crucially, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of **K03861** used (e.g., 0.1% DMSO). This ensures that any observed effects are due to the compound and not the solvent.
- Cell Treatment:
  - Carefully aspirate the old medium from the wells.
  - Gently add the medium containing the various concentrations of **K03861** or the vehicle control to the respective wells.
- Incubation:
  - Return the plates to the incubator and incubate for the desired duration. Treatment times can range from 24 to 96 hours, depending on the assay and cell type.<sup>[1]</sup>
- Downstream Analysis:
  - Following incubation, cells can be harvested and analyzed using a variety of methods to assess the effects of **K03861**.

## Experimental Workflow and Downstream Assays



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